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molecular formula C16H27NO6 B3157295 1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate CAS No. 848070-26-8

1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate

Cat. No. B3157295
M. Wt: 329.39 g/mol
InChI Key: UOEYKNPDPRQKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07981874B2

Procedure details

To a solution of iPr2NH (4.72 g, 46.6 mmol) at −20° C. in THF (70 mL) was added n-butyllithium (13.99 mL, 35.0 mml, 2.5 M in hexanes). After 15 minutes at −20° C., the solution was cooled to −78° C., and 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (6.00 g, 23.3 mmol) was added. After stirring at −78° C. for 1 h, ethyl chloroformate (7.59 g, 70.0 mmol) was added dropwise. The reaction was then allowed to warm to room temperature over 4 h. The solution was diluted with 1 N HCl and extracted with EtOAc (2×). The combined organic extracts were washed with brine, dried (MgSO4), and evaporated. Flash chromatography of the crude (0-25% EtOAc/hexanes) yielded the desired product as a yellow oil. 1H NMR (CDCl3, 600 MHz) δ 4.18 (q, J=7.1 Hz, 4H), 3.43-3.38 (m, 4H), 2.05-2.00 (m, 4H), 1.42 (s, 9H), 1.23 (t, J=7.0 Hz, 6H). MS: cal'd 352 (MNa+), exp 352 (MNa+).
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
13.99 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
7.59 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N(C(C)C)C(C)C.C([Li])CCC.[N:13]1([C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])[CH2:18][CH2:17][CH:16]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH2:15][CH2:14]1.Cl[C:32]([O:34][CH2:35][CH3:36])=[O:33]>C1COCC1.Cl>[N:13]1([C:24]([O:26][C:27]([CH3:29])([CH3:28])[CH3:30])=[O:25])[CH2:14][CH2:15][C:16]([C:32]([O:34][CH2:35][CH3:36])=[O:33])([C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH2:17][CH2:18]1

Inputs

Step One
Name
Quantity
4.72 g
Type
reactant
Smiles
N(C(C)C)C(C)C
Name
Quantity
13.99 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
N1(CCC(CC1)C(=O)OCC)C(=O)OC(C)(C)C
Step Three
Name
Quantity
7.59 g
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0%
Name
Type
product
Smiles
N1(CCC(CC1)(C(=O)OCC)C(=O)OCC)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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